Technical Whitepaper: N-(2-Chloroethyl)-N-ethylaniline
Technical Whitepaper: N-(2-Chloroethyl)-N-ethylaniline
Reactivity, Synthesis, and Applications in Dye Chemistry
Executive Summary
N-(2-Chloroethyl)-N-ethylaniline (CAS 92-49-9) is a critical bifunctional intermediate in the synthesis of cationic azo dyes and pharmaceutical scaffolds.[1] Structurally, it is a monofunctional nitrogen mustard, characterized by an ethyl group and a 2-chloroethyl chain attached to an aniline nitrogen. Its industrial value lies in its "latent" electrophilicity; under neutral conditions, it is relatively stable, but under specific thermal or alkaline conditions, it cyclizes to form a highly reactive aziridinium ion. This intermediate allows for facile quaternization with tertiary amines, a key step in producing cationic dyes like Basic Red 18 . However, this same mechanism classifies it as a potential alkylating agent with significant toxicity, requiring rigorous containment protocols.
Chemical Identity & Physical Properties[1][2][3][4]
The compound exists as a low-melting solid or viscous liquid depending on purity and ambient temperature. It is lipophilic and practically insoluble in water, but soluble in common organic solvents (ethanol, benzene, dichloromethane).
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | N-(2-Chloroethyl)-N-ethylaniline | Also: N-Ethyl-N-chloroethylaniline |
| CAS Number | 92-49-9 | Precursor (Alcohol): 92-50-2 |
| Molecular Formula | C₁₀H₁₄ClN | |
| Molecular Weight | 183.68 g/mol | |
| Melting Point | 45.5 – 46.5 °C | Standard state |
| Boiling Point | 251 – 253 °C | Decomposition likely at high T |
| Density | ~1.1 g/cm³ | Estimated |
| Solubility | Soluble in EtOH, DCM, Toluene | Insoluble in water |
| Appearance | Colorless to pale yellow solid/liquid | Darkens upon oxidation/light exposure |
Mechanistic Chemistry: The Aziridinium Intermediate
The core reactivity of N-(2-Chloroethyl)-N-ethylaniline is driven by Neighboring Group Participation (NGP) . The lone pair on the aniline nitrogen is capable of intramolecular nucleophilic attack on the β-carbon of the chloroethyl group, displacing the chloride ion.
This results in the formation of a transient, strained ethylenimonium (aziridinium) ion . This cationic species is a potent electrophile, reacting rapidly with external nucleophiles (Nu⁻) such as amines, water (hydrolysis), or biological macromolecules (DNA alkylation).
Diagram 1: Mechanism of Aziridinium Formation and Nucleophilic Attack
Caption: The intramolecular cyclization of the chloroethyl group forms a reactive aziridinium cation, the active species for subsequent alkylation reactions.
Key Insight: The rate of aziridinium formation is pH-dependent. In acidic media, the aniline nitrogen is protonated (ammonium form), preventing lone pair participation and stabilizing the compound. In neutral/basic media, the free base rapidly cyclizes.
Synthesis & Manufacturing Protocols
The industrial synthesis is a two-step process starting from N-ethylaniline.[2] The process must be conducted in glass-lined or stainless steel reactors to prevent corrosion from HCl generation.
Step 1: Hydroxyethylation
Reaction: N-Ethylaniline + Ethylene Oxide
-
Reagents: N-Ethylaniline (1.0 eq), Ethylene Oxide (1.05 eq), Taurine or Acetic Acid (Catalyst).
-
Protocol:
-
Charge autoclave with N-ethylaniline and catalyst. Purge with Nitrogen.[3]
-
Heat to 100°C.
-
Slowly feed Ethylene Oxide while maintaining temperature <135°C (Exothermic).
-
Hold at 133°C for 4 hours to ensure completion.
-
Cool to 40°C and vent. Yield is typically >99%.
-
Step 2: Chlorination
Reaction: N-Ethyl-N-hydroxyethylaniline + Thionyl Chloride
-
Reagents: N-Ethyl-N-hydroxyethylaniline (1.0 eq), Thionyl Chloride (SOCl₂, 1.1 eq), Solvent (Benzene, Toluene, or Dichloroethane).
-
Protocol:
-
Dissolve the hydroxyethyl intermediate in dry solvent (e.g., Toluene) in a reactor equipped with a scrubber for HCl/SO₂ gases.
-
Cool to 0-5°C.
-
Add Thionyl Chloride dropwise, maintaining temperature <10°C.
-
Once addition is complete, warm to room temperature, then reflux (approx. 80°C) for 2–3 hours to drive off SO₂.
-
Workup: Cool mixture. Wash with dilute NaHCO₃ to neutralize residual acid (Caution: Gas evolution).
-
Dry organic layer over MgSO₄ and concentrate under reduced pressure.
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Purification: Recrystallization from ethanol or vacuum distillation (if liquid).
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Diagram 2: Synthesis Pathway[4]
Caption: Two-step industrial synthesis route converting N-ethylaniline to the chloroethyl derivative via a hydroxyethyl intermediate.
Applications in Dye Synthesis: Basic Red 18
The primary application of N-(2-Chloroethyl)-N-ethylaniline is as the "coupling component" for cationic azo dyes.[1] A classic example is C.I. Basic Red 18 .[1][2][5][6][7]
Synthesis Logic:
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Quaternization: The chloroethyl group is reacted with a tertiary amine (e.g., trimethylamine) to introduce a permanent positive charge. This water-solubilizing cationic group is essential for dyeing acrylic fibers (polyacrylonitrile).
-
Coupling: The quaternized aniline is then coupled with a diazonium salt.
Experimental Protocol (Basic Red 18 Type):
-
Quaternization:
-
Diazotization:
-
React 2-Chloro-4-nitroaniline with Sodium Nitrite (NaNO₂) in HCl at 0-5°C to form the diazonium salt.
-
-
Azo Coupling:
-
Add the diazonium solution to the quaternary ammonium salt solution (buffered to pH 4-5).
-
The azo dye precipitates as a dark red solid.
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Safety, Toxicology, and Handling
Hazard Classification:
-
Acute Toxicity: High. Toxic if swallowed (H301) or in contact with skin (H311).
-
Skin Corrosion: Causes severe irritation; potential vesicant (blistering agent) due to mustard-like activity.
-
Carcinogenicity: Suspected mutagen due to alkylating capability.
Handling Protocols:
-
PPE: Double nitrile gloves, full face shield, and chemically resistant suit (Tyvek).
-
Containment: All weighing and transfer must occur inside a certified Fume Hood or Glovebox.
-
Decontamination: Spills should be neutralized with a solution of 10% Sodium Thiosulfate (nucleophilic scavenger) followed by soapy water. The thiosulfate opens the aziridinium ring, rendering it harmless.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7093, N-(2-Chloroethyl)-N-ethylaniline. Retrieved from [Link]
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Organic Syntheses. (1929).[8] n-Butyryl Chloride (Thionyl Chloride General Procedure). Org. Synth. 9, 32. Retrieved from [Link]
-
Wikipedia. (2025). N-Ethyl-N-(2-chloroethyl)aniline. Retrieved from [Link][1][5][6]
-
Goldstein, S., et al. (1988).[9] Formation and degradation of 1-(ethyl)-1-(2-hydroxyethyl) aziridinium chloride. J Neurosci Methods. 23(2):101-5.[9] Retrieved from [Link]
Sources
- 1. N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. orgsyn.org [orgsyn.org]
- 4. N-Chloroethyl-N-ethylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. BASIC RED 18:1 | 12271-12-4 | Benchchem [benchchem.com]
- 6. Basic Red 18 - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - N,N-diethylamino-ethyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Formation and degradation of 1-(ethyl)-1-(2-hydroxyethyl) aziridinium chloride in aqueous media--a comparative NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
